Ethylamine, 2-(2-butynylthio)-

Description

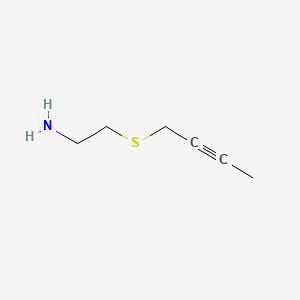

Structurally, it belongs to the class of thioether-substituted amines, where the sulfur atom bridges the alkyne (butynyl) group and the ethylamine moiety. Such compounds are of interest in organic synthesis, medicinal chemistry, and materials science due to the reactivity of the thioether and alkyne functional groups.

Properties

CAS No. |

75606-29-0 |

|---|---|

Molecular Formula |

C6H11NS |

Molecular Weight |

129.23 g/mol |

IUPAC Name |

2-but-2-ynylsulfanylethanamine |

InChI |

InChI=1S/C6H11NS/c1-2-3-5-8-6-4-7/h4-7H2,1H3 |

InChI Key |

AXTRASMLTBFIRE-UHFFFAOYSA-N |

Canonical SMILES |

CC#CCSCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethylamine, 2-(2-butynylthio)- typically involves the reaction of ethylamine with a butynylthio compound under specific conditions. One common method involves the nucleophilic substitution reaction where ethylamine reacts with a butynylthio halide in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production of Ethylamine, 2-(2-butynylthio)- may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and isolation of the final product to ensure high purity and yield. Industrial methods may also employ continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethylamine, 2-(2-butynylthio)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the butynyl group to butyl or butenyl groups.

Substitution: Nucleophilic substitution reactions can replace the thio group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Butyl or butenyl derivatives.

Substitution: Various substituted ethylamine derivatives.

Scientific Research Applications

Ethylamine, 2-(2-butynylthio)- has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethylamine, 2-(2-butynylthio)- involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. It may also interact with enzymes or receptors in biological systems, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethylamine, 2-(2-butynylthio)- with three key analogs based on substituent groups, physicochemical properties, and applications:

2-(Methylthio)ethylamine (CAS 18542-42-2)

- Structure : Ethylamine with a methylthio (-S-CH3) group at the second carbon.

- Physicochemical Properties : Higher polarity compared to unsubstituted ethylamine due to the sulfur atom. Market reports indicate its use in pharmaceuticals and agrochemicals, with a global price trend analysis highlighting regional demand variations (e.g., Asia-Pacific as a key consumer) .

2-Phenyl Ethylamine (CAS 64-04-0)

- Structure : Ethylamine with a phenyl (-C6H5) group at the second carbon.

- Properties and Hazards : Toxic if ingested or absorbed through skin (LD50 ~100 mg/kg in rats), with irritant effects on eyes and respiratory systems . Used in laboratory and industrial settings as a precursor for bioactive molecules (e.g., neurotransmitters, pharmaceuticals).

- Key Differences : The aromatic phenyl group confers distinct electronic properties compared to the alkyne-thioether group, influencing solubility and reactivity.

2-(2-Thienyl)ethylamine

- Structure : Ethylamine with a thiophene ring at the second carbon.

- Applications : Widely studied in drug development (e.g., serotonin receptor agonists) due to the bioisosteric thiophene moiety. Synthesis methods include condensation of thiophene derivatives with ethylamine precursors .

- Key Differences : The heteroaromatic thienyl group offers π-electron delocalization absent in the alkyne-thioether substituent, altering binding affinity in biological systems.

Table 1: Comparative Overview of Ethylamine Derivatives

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethylamine, 2-(2-butynylthio)-, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between 2-butynylthiol and a suitably functionalized ethylamine precursor (e.g., chloroethylamine). Key variables include solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and catalyst use (e.g., K₂CO₃ for deprotonation). Yield optimization requires monitoring via TLC or GC-MS to track intermediate formation and byproducts .

- Data Consideration : Conflicting reports on reaction efficiency may arise from solvent purity or competing side reactions (e.g., oxidation of the thioether group). Validate protocols using spectroscopic characterization (e.g., FTIR for S-H bond disappearance) .

Q. How can researchers characterize the purity and structural integrity of Ethylamine, 2-(2-butynylthio)- post-synthesis?

- Methodological Answer : Use a combination of:

- FTIR : Confirm the presence of C≡C (2100–2260 cm⁻¹) and S-C (600–700 cm⁻¹) bonds .

- NMR : ¹H NMR for alkyl proton environments (δ 1.2–3.0 ppm for ethylamine; δ 2.5–3.5 ppm for butynylthio protons) .

- HPLC-MS : Quantify purity (>95%) and detect trace impurities (e.g., unreacted thiols) .

Q. What safety protocols are critical when handling Ethylamine, 2-(2-butynylthio)- in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods due to potential volatility and respiratory irritancy .

- Waste Disposal : Segregate as hazardous organic waste; neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the thioether group in Ethylamine, 2-(2-butynylthio)- under oxidative conditions?

- Methodological Answer : The butynylthio group undergoes oxidation to sulfoxide or sulfone derivatives, which can be studied via:

- Kinetic Analysis : Monitor reaction progress using UV-Vis spectroscopy (λ~250 nm for sulfoxide formation).

- Computational Modeling : DFT calculations (e.g., Gaussian 16) to predict transition states and activation energies .

Q. How does Ethylamine, 2-(2-butynylthio)- interact with biological macromolecules, and what assays validate these interactions?

- Methodological Answer :

- In Silico Docking : Use AutoDock Vina to predict binding affinity with enzymes (e.g., cytochrome P450) .

- In Vitro Assays : Measure inhibition of antioxidant enzymes (e.g., SOD, CAT) using spectrophotometric methods .

- Challenges : False positives may occur due to thiol-mediated redox interference. Include control experiments with thiol scavengers (e.g., N-ethylmaleimide) .

Q. What strategies mitigate batch-to-batch variability in Ethylamine, 2-(2-butynylthio)- synthesis for reproducible pharmacological studies?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction parameters in real time .

- Quality-by-Design (QbD) : Use DOE (Design of Experiments) to optimize critical process parameters (e.g., stoichiometry, agitation rate) .

Data Analysis and Interpretation

Q. How should researchers resolve discrepancies in reported thermodynamic properties (e.g., boiling point) of Ethylamine, 2-(2-butynylthio)-?

- Methodological Answer : Cross-reference data from authoritative databases (e.g., NIST WebBook ) and validate via differential scanning calorimetry (DSC). Account for measurement conditions (e.g., pressure, purity) that may affect boiling points .

Q. What analytical techniques differentiate between stereoisomers or conformers of Ethylamine, 2-(2-butynylthio)-?

- Methodological Answer :

- Chiral HPLC : Use columns with β-cyclodextrin stationary phases for enantiomer separation .

- VCD Spectroscopy : Vibrational circular dichroism to assign absolute configurations .

Ethical and Regulatory Considerations

Q. What regulatory frameworks govern the use of Ethylamine, 2-(2-butynylthio)- in cross-disciplinary research (e.g., toxicology vs. materials science)?

- Methodological Answer : Compliance with:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.